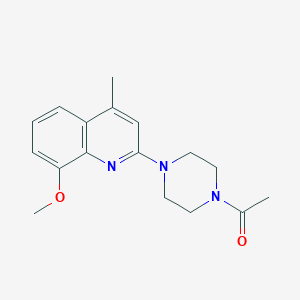

2-(4-acetyl-1-piperazinyl)-8-methoxy-4-methylquinoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-acetyl-1-piperazinyl)-8-methoxy-4-methylquinoline, also known as MAPQ, is a synthetic compound that belongs to the quinoline family. It has been widely studied for its potential uses in various scientific research applications, including cancer research, infectious diseases, and neuroscience.

科学研究应用

Inhibition of Osteoclast Differentiation

The compound has been found to inhibit osteoclast differentiation in vitro . Osteoclasts are poly-nuclear cells that resorb mineral components from old or damaged bone tissue . Dysregulation of osteoclast differentiation can lead to pathological bone loss and destruction . The compound led to a significant decrease in the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells in a dose-dependent manner, without inducing significant cytotoxicity . It affected the expression of osteoclast-specific marker genes, such as TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5), during RANKL-mediated osteoclastogenesis .

Potential Treatment for Osteoclast-Related Bone Diseases

The compound may serve as a potential candidate agent for the treatment of osteoclast-related bone diseases . It significantly attenuated the protein levels of CtsK, a critical protease involved in bone resorption . Accordingly, bone resorption activity and F-actin ring formation decreased in the presence of the compound . This suggests that the compound acts as an inhibitor of osteoclast differentiation and may serve as a potential candidate agent for the treatment of osteoclast-related bone diseases by virtue of attenuating bone resorption .

作用机制

Target of Action

The primary target of 2-(4-acetyl-1-piperazinyl)-8-methoxy-4-methylquinoline is osteoclasts , which are large, multinucleated cells responsible for bone resorption . The compound has been shown to significantly inhibit the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells, a marker of osteoclast activity .

Mode of Action

The compound interacts with its targets by downregulating the expression of osteoclast-specific markers, such as TRAF6, c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9 . This interaction results in a significant decrease in the formation of multinucleated TRAP-positive cells .

Biochemical Pathways

The compound affects the receptor activator of nuclear factor-kappa B ligand (RANKL) signaling pathway, which is crucial for osteoclast differentiation . By inhibiting RANKL-induced osteoclast differentiation, the compound attenuates osteoclast activity and thus, bone resorption .

Result of Action

The result of the compound’s action is a decrease in bone resorption activity and actin ring formation, which are key processes in osteoclast activity . This suggests that the compound could be a potential candidate agent for the treatment of osteoclast-related bone diseases .

属性

IUPAC Name |

1-[4-(8-methoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-12-11-16(20-9-7-19(8-10-20)13(2)21)18-17-14(12)5-4-6-15(17)22-3/h4-6,11H,7-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKVHDNLXWVKRLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC=C2OC)N3CCN(CC3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Acetyl-1-piperazinyl)-8-methoxy-4-methylquinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-aminobenzoyl)amino]benzoic acid](/img/structure/B5233505.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide](/img/structure/B5233536.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-ethyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B5233553.png)

![N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5233561.png)

![N-[2-(tert-butylthio)ethyl]-4-chloro-3-nitrobenzamide](/img/structure/B5233570.png)

![2-{[(2-methoxyphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5233579.png)

![(1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methanol](/img/structure/B5233591.png)

![N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5233601.png)

![5-({1-[2-(2-sec-butylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5233607.png)

![3-[(3-bromobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5233619.png)